molecular formula C12H18N4O5 B6240766 rac-1-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, cis CAS No. 2090630-34-3

rac-1-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, cis

Cat. No.: B6240766
CAS No.: 2090630-34-3
M. Wt: 298.3
InChI Key:
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Description

  • The tert-butoxycarbonyl (Boc) group is introduced using Boc anhydride in the presence of a base, such as triethylamine.

  • This protects the amino group during subsequent synthetic steps.

  • Formation of the Triazole Ring:

    • Catalysts such as copper(I) are typically used to facilitate this reaction under mild conditions.

  • Final Deprotection and Purification:

    • Deprotection of the Boc group is achieved using acids such as trifluoroacetic acid.

    • The final product is purified using techniques such as column chromatography or recrystallization.

  • Industrial Production Methods

    Industrial production would involve scaling up the synthetic route while optimizing reaction conditions to ensure high yield and purity. Continuous flow processes and automated synthesis can enhance efficiency and consistency.

    Preparation Methods

    Synthetic Routes and Reaction Conditions

    To synthesize rac-1-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid, starting materials and specific reaction steps are carefully chosen to achieve the desired stereochemistry.

    • Preparation of the Oxolan Ring:

      • Starting with a suitable sugar derivative, such as D-glucose, the oxolan ring can be formed via a series of protection and deprotection steps.

      • Oxidation and reduction steps ensure the formation of the desired (3R,4S) configuration.

    Chemical Reactions Analysis

    Types of Reactions

    • Oxidation and Reduction:

      • The compound may undergo oxidation or reduction, affecting the oxolan or triazole rings.

      • Common reagents include hydrogen peroxide for oxidation and hydrogen gas with palladium catalyst for reduction.

    • Substitution:

      • Nucleophilic and electrophilic substitution reactions can occur, modifying the functional groups attached to the rings.

      • Reagents like halogens or alkylating agents are often used.

    Common Reagents and Conditions

    • Oxidizing agents: Hydrogen peroxide, potassium permanganate

    • Reducing agents: Hydrogen gas with palladium catalyst, sodium borohydride

    • Substitution reagents: Alkyl halides, organolithium reagents

    Major Products Formed

    • Oxidation can lead to the formation of ketones or aldehydes.

    • Reduction can yield alcohols or amines.

    • Substitution reactions can introduce various functional groups, such as halides or alkyl chains.

    Scientific Research Applications

    Chemistry

    The compound serves as a versatile building block in organic synthesis, facilitating the creation of complex molecules through its reactive functional groups.

    Biology

    In biological research, it is used as a probe to study enzyme mechanisms and as a potential inhibitor for specific biological pathways.

    Medicine

    Industry

    In industrial settings, it is used in the synthesis of advanced materials, such as polymers with specific properties, or in the production of agrochemicals.

    Mechanism of Action

    The compound’s mechanism of action varies depending on the application:

    • Biological Activity: It interacts with specific enzymes or receptors, modulating their activity. The molecular targets and pathways include enzyme inhibition or receptor binding.

    • Chemical Reactivity: Its functional groups undergo specific chemical transformations, making it a useful intermediate in synthetic processes.

    Comparison with Similar Compounds

    Similar Compounds

    • rac-1-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolan-2-yl]-1H-1,2,3-triazole-4-carboxylic acid: Similar structure with a different oxolan ring configuration.

    • 1-[(3R,4R)-4-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid: Stereoisomer with different spatial arrangement of atoms.

    Uniqueness

    The specific (3R,4S) configuration in the oxolan ring and the presence of the triazole moiety give rac-1-[(3R,4S)-4-{[(tert-butoxy)carbonyl]amino}oxolan-3-yl]-1H-1,2,3-triazole-4-carboxylic acid unique reactivity and potential biological activity. This distinguishes it from its stereoisomers and other similar compounds, making it valuable in specific synthetic and research applications.

    Properties

    CAS No.

    2090630-34-3

    Molecular Formula

    C12H18N4O5

    Molecular Weight

    298.3

    Purity

    95

    Origin of Product

    United States

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